1-chloro-N-methyl-1-phenylpropan-2-amine HCl
Description
Properties
CAS No. |
25394-24-5 |
|---|---|
Molecular Formula |
C10H15Cl2N |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
1-chloro-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8(12-2)10(11)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H |
InChI Key |
ICZRAESMLGJTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)Cl)NC.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride typically involves nucleophilic substitution or Mannich-type reactions starting from appropriate phenyl-substituted precursors. The key synthetic transformations include:
- Introduction of the chloro substituent at the benzylic (1-position) carbon.
- Methylation of the amine nitrogen.
- Formation of the hydrochloride salt for stability and handling.
Specific Synthetic Routes
| Route | Starting Materials | Reaction Type | Conditions | Notes |
|---|---|---|---|---|
| 1. Halogenation of N-methyl-1-phenylpropan-2-amine | N-methyl-1-phenylpropan-2-amine + Chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride) | Electrophilic halogenation / substitution | Controlled temperature, inert atmosphere | Yields 1-chloro derivative; requires careful control to avoid over-chlorination or side reactions |
| 2. Mannich-type reaction | Benzaldehyde or phenylacetone + Methylamine + Formaldehyde or paraformaldehyde | Mannich reaction | Reflux in ethanol or suitable solvent | Forms β-amino ketones which can be further reduced and chlorinated |
| 3. Nucleophilic substitution | 1-chloro-1-phenylpropan-2-amine + Methylating agent (e.g., methyl iodide, methyl sulfate) | Alkylation | Mild base, solvent like dichloromethane or ethanol | Produces N-methylated amine; followed by acidification to HCl salt |
Representative Procedure
A representative synthesis involves the following steps:
Synthesis of 1-chloro-1-phenylpropan-2-amine : Starting from phenylacetone, chlorination at the α-position using thionyl chloride under reflux yields the benzylic chloride intermediate.
N-Methylation : The amine is methylated using methyl iodide or formaldehyde/methylamine under Mannich reaction conditions to obtain N-methyl-1-chloro-1-phenylpropan-2-amine.
Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in anhydrous ether or ethanol to precipitate the hydrochloride salt, which is then purified by recrystallization.
Purification and Characterization
Purification is typically achieved by recrystallization from polar solvents such as ethanol-water mixtures or by chromatography (silica gel with dichloromethane/methanol gradients). The hydrochloride salt form enhances stability and crystallinity.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm substitution patterns and methylation.
- Mass Spectrometry (MS) : To confirm molecular weight and chlorine isotopic pattern.
- Infrared Spectroscopy (IR) : To verify amine and chloride salt formation.
- Melting Point Determination : Typically, the hydrochloride salt shows a distinct melting point range indicative of purity.
- Elemental Analysis : To confirm composition consistent with hydrochloride salt.
Analytical Data Summary
| Analytical Method | Key Observations |
|---|---|
| ^1H NMR (DMSO-d6) | Aromatic protons at δ 7.2–7.4 ppm; benzylic protons near δ 4.0 ppm; N-methyl singlet at δ ~2.2 ppm |
| Mass Spectrometry | Molecular ion peak at m/z consistent with C10H14ClN; chlorine isotope pattern (35Cl/37Cl) evident |
| Melting Point | Typically 140–150 °C for hydrochloride salt, varies with polymorphs |
| IR Spectroscopy | NH stretching around 3200–3400 cm^-1; C–Cl stretch observed near 700 cm^-1 |
Research Findings and Considerations
- The chlorination step requires precise control to avoid side reactions such as elimination or over-chlorination.
- N-Methylation can be performed via direct alkylation or Mannich reaction, with the latter offering better regioselectivity.
- Hydrochloride salt formation improves compound stability, solubility in polar solvents, and facilitates handling.
- Alternative synthetic routes may involve reductive amination of chlorinated ketones with methylamine.
- Stability studies indicate the hydrochloride salt is hygroscopic and should be stored under inert atmosphere at low temperature to prevent degradation.
- Analytical purity should be confirmed by HPLC and NMR to ensure ≥98% purity for research applications.
Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Reaction Type | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | N-methyl-1-phenylpropan-2-amine | Halogenation | Thionyl chloride, reflux | Direct chlorination | Risk of over-chlorination |
| 2 | Phenylacetone, methylamine, formaldehyde | Mannich reaction | Reflux in ethanol | One-pot synthesis, regioselective | Requires purification of intermediates |
| 3 | 1-chloro-1-phenylpropan-2-amine | N-methylation | Methyl iodide, base, solvent | High selectivity for N-methylation | Use of toxic alkylating agents |
| 4 | Chlorinated ketone + methylamine | Reductive amination | Reducing agent (NaBH4), solvent | Mild conditions, good yields | Multiple steps, purification needed |
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-N-methyl-1-phenylpropan-2-amine HCl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
1-Chloro-N-methyl-1-phenylpropan-2-amine HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.
Medicine: Investigated for its stimulant properties and potential therapeutic applications in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-chloro-N-methyl-1-phenylpropan-2-amine HCl involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced alertness, focus, and energy levels. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological effects.
Comparison with Similar Compounds
Key Observations :
- The C-Cl bond in the target compound provides a distinct IR fingerprint absent in hydroxyl-containing analogs like ephedrine .
- Substitutions on the aromatic ring (e.g., benzofuran in ) or amine group (e.g., chlorobenzyl in ) alter lipophilicity and receptor interactions.
Pharmacological and Regulatory Profiles
Q & A
Basic: What are the validated synthetic routes and characterization protocols for 1-chloro-N-methyl-1-phenylpropan-2-amine HCl?
Answer:
The compound is typically synthesized via nucleophilic substitution of a chloro-precursor with N-methylamine under reflux conditions. Purification involves recrystallization using ethanol/water mixtures. Characterization requires:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl group at ~2.1 ppm, aromatic protons at 7.2–7.5 ppm) .
- FTIR : Peaks at 750–800 cm (C-Cl stretch) and 3300 cm (N-H stretch) .
- HPLC : C18 column with a mobile phase of acetonitrile/0.1% TFA to assess purity (>98%) .
Advanced: How can researchers resolve contradictions in reported pharmacological activities (e.g., receptor affinity vs. functional assays)?
Answer:
Discrepancies often arise from:
- Assay Conditions : Buffer pH or co-solvents (e.g., DMSO >1% may alter receptor binding) .
- Cell/Tissue Models : In vitro receptor affinity (e.g., σ1 receptor) may not translate to in vivo efficacy due to metabolic instability .
- Batch Variability : Impurities (e.g., residual solvents) can skew results. Validate batches via LC-MS and repeat assays with freshly prepared solutions .
Basic: What analytical methods are recommended for quantifying impurities in this compound?
Answer:
- HPLC-DAD : Use a gradient elution (water:acetonitrile 70:30 to 30:70) to separate impurities (e.g., unreacted precursors, chlorinated byproducts) .
- GC-MS : Detect volatile impurities (e.g., residual ethyl acetate) with a DB-5 column and EI ionization .
- Elemental Analysis : Confirm stoichiometry (e.g., Cl content via combustion analysis) .
Advanced: How can computational modeling predict the compound’s reactivity in novel reaction systems?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study nucleophilic attack sites (e.g., chloro vs. amine groups) .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
- Transition State Analysis : Identify energy barriers for SN2 vs. SN1 mechanisms using QM/MM hybrid models .
Basic: What are the critical storage and handling protocols to ensure compound stability?
Answer:
- Storage : Keep in airtight, light-resistant containers at ≤25°C with desiccant (silica gel) to prevent hydrolysis .
- Handling : Use inert atmosphere (N) during weighing to avoid moisture absorption .
- Stability Testing : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) and compare HPLC profiles .
Advanced: How do substituent modifications (e.g., halogen position, methyl group) influence biological activity?
Answer:
- Structure-Activity Relationship (SAR) :
- Experimental Validation : Synthesize analogs (e.g., 1-fluoro or 1-bromo derivatives) and compare EC values in functional assays .
Advanced: How can researchers address inconsistencies in spectral data (e.g., NMR shifts) across studies?
Answer:
- Deuterated Solvent Effects : Confirm solvent references (e.g., CDCl vs. DMSO-d) shift aromatic protons by 0.2–0.5 ppm .
- Impurity Peaks : Assign minor peaks via 2D NMR (COSY, HSQC) to rule out diastereomers or degradation products .
- Cross-Lab Validation : Share raw spectral data via repositories (e.g., PubChem) for peer verification .
Basic: What experimental design strategies optimize synthesis yield and purity?
Answer:
- Design of Experiments (DoE) : Use a 3-factor (temperature, solvent ratio, reaction time) Box-Behnken design to maximize yield .
- Response Surface Methodology : Model interactions between variables (e.g., higher temps reduce reaction time but increase byproducts) .
- Quality by Design (QbD) : Define critical process parameters (CPPs) and monitor via in-line FTIR for real-time adjustments .
Advanced: What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?
Answer:
- pH-Dependent Degradation :
- Kinetic Studies : Perform UV-Vis monitoring at 254 nm to track degradation rates across pH 1–13 .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic pathway tracing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
